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Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

Cat. No.: B072067 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of a 7-Methyl-1,8-naphthyridin-
2-amine Derivative

This technical guide provides a comprehensive overview of the crystal structure analysis of a

derivative of 7-Methyl-1,8-naphthyridin-2-amine, specifically N-(7-Methyl-1,8-naphthyridin-2-

yl)acetamide in a co-crystal with acetic acid. This document is intended for researchers,

scientists, and drug development professionals interested in the structural elucidation of 1,8-

naphthyridine scaffolds, which are recognized as "privileged scaffolds" in medicinal chemistry

due to their wide range of biological activities[1]. The 1,8-naphthyridine core is a key feature in

various therapeutic agents, exhibiting antibacterial, anti-inflammatory, anti-hypertensive, and

anti-cancer properties[2].

Introduction to 7-Methyl-1,8-naphthyridin-2-amine
The 1,8-naphthyridine nucleus is a versatile heterocyclic scaffold that has been extensively

explored in drug discovery. The journey began with the discovery of nalidixic acid in 1962, a

first-generation quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-

carboxylic acid structure[1][3]. This discovery paved the way for the development of numerous

derivatives with a broad spectrum of pharmacological activities[4][5]. 7-Methyl-1,8-
naphthyridin-2-amine serves as a crucial starting material for the synthesis of various

biologically active compounds[1]. Understanding the three-dimensional arrangement of atoms

in such molecules through single-crystal X-ray diffraction is paramount for rational drug design

and for understanding their interactions with biological targets.
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While the crystal structure of 7-Methyl-1,8-naphthyridin-2-amine itself is not publicly

available, this guide focuses on the detailed crystal structure analysis of a closely related

derivative, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which was successfully crystallized as

an adduct with acetic acid (C₁₁H₁₁N₃O·C₂H₄O₂)[2]. The analysis of this co-crystal provides

valuable insights into the supramolecular interactions and conformational properties of the 7-

methyl-1,8-naphthyridine core.

Crystallographic Data
The crystallographic data for the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1)

adduct were collected using a Rigaku R-AXIS RAPID diffractometer with Mo Kα radiation at a

temperature of 293 K[2].

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₁H₁₁N₃O·C₂H₄O₂

Formula Weight 261.28

Crystal System Triclinic

Space Group P-1

a (Å) 8.3628 (17)

b (Å) 9.0904 (18)

c (Å) 9.5093 (19)

α (°) 71.30 (3)

β (°) 76.43 (3)

γ (°) 78.64 (3)

Volume (Å³) 659.8 (2)

Z 2

Calculated Density (g/cm³) 1.314

Absorption Coefficient (μ) (mm⁻¹) 0.10

F(000) 276

Crystal Size (mm³) 0.15 × 0.10 × 0.07

Theta range for data collection (°) 3.0 to 27.5

Reflections collected 5757

Independent reflections 2591

R(int) 0.058

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2591 / 0 / 172
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Goodness-of-fit on F² 0.91

Final R indices [I>2sigma(I)] R1 = 0.047, wR2 = 0.160

R indices (all data) R1 = 0.123, wR2 = 0.187

Largest diff. peak and hole (e.Å⁻³) 0.21 and -0.20

Data sourced from the experimental report on the N-(7-Methyl-1,8-naphthyridin-2-

yl)acetamide–acetic acid (1/1) adduct[2].

Experimental Protocols
Synthesis and Crystallization
The synthesis of the title co-crystal, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid

(1/1), was achieved through the following procedure[2]:

7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) was added to acetic anhydride (15

ml) under a nitrogen atmosphere.

The mixture was stirred at room temperature for 1 hour.

The solution was then slowly cooled to room temperature, which resulted in the formation of

flaky, straw-colored crystals of the co-crystal.

The resulting crystals were collected, yielding 3.97 g (78% yield). The acetic acid component

in the co-crystal is formed from the acetic anhydride reagent used in the synthesis.

X-ray Data Collection and Structure Refinement
The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal

was mounted on a Rigaku R-AXIS RAPID diffractometer. The data collection and refinement

process followed these steps[2]:

Data Collection: Data were collected at 293 K using graphite-monochromated Mo Kα

radiation (λ = 0.71073 Å).
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Cell Refinement: The unit cell parameters were refined using the PROCESS-AUTO software

(Rigaku, 1998).

Data Reduction: The collected data were reduced using CrystalStructure (Rigaku/MSC,

2006).

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined

by full-matrix least-squares on F² using SHELXL97 (Sheldrick, 2008).

Hydrogen Atoms: All hydrogen atoms were placed in geometrically idealized positions and

treated as riding on their parent atoms.

Molecular Graphics: The molecular graphics were generated using DIAMOND (Brandenburg,

1999).

Structural Analysis and Molecular Interactions
In the crystal structure of the adduct, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule

is nearly planar, with an r.m.s. deviation of 0.0720 Å for all non-hydrogen atoms. The dihedral

angle between the naphthyridine ring system and the acetamide group is 8.5 (2)°[2].

A key feature of the crystal packing is the formation of hydrogen-bonded layers. The acetamide

and acetic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds[2].

Table 2: Hydrogen Bond Geometry (Å, °)
D—H···A D—H H···A D···A D—H···A

O(3)—

H(3A)···N(2)
0.82 1.96 2.782 (4) 173.1 (4)

N(1)—

H(1A)···O(2)
0.86 2.08 2.941 (4) 178.0 (2)

D = donor atom, A = acceptor atom. Data extracted from the crystallographic study of the

adduct[2].
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These complementary hydrogen-bonding interactions contribute to the stability of the crystal

lattice and explain the difficulty in separating the two components via chromatography[2]. The

adjacent parallel planes of the naphthyridine rings are separated by distances of 2.960 (4) and

3.349 (4) Å[2].

Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the synthesis and crystal structure

determination of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid adduct.
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Caption: Workflow for Synthesis and X-ray Crystal Structure Analysis.
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Hydrogen Bonding Interactions
This diagram depicts the key hydrogen bonding interactions between the N-(7-Methyl-1,8-

naphthyridin-2-yl)acetamide and acetic acid molecules in the co-crystal.

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

N(1)-H

N(2)

Acetic Acid

O(2)

O(3)-H

 N-H···O  O-H···N

Click to download full resolution via product page

Caption: Hydrogen Bonding in the Co-crystal.

Conclusion
The crystal structure analysis of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid

adduct provides significant structural information on a key derivative of the 1,8-naphthyridine

family. The detailed crystallographic data, including unit cell dimensions, space group, and

atomic coordinates, combined with the analysis of intermolecular interactions, offers a solid

foundation for understanding the solid-state properties of this class of compounds. The

hydrogen bonding network observed in the co-crystal is a critical determinant of the overall

crystal packing. This in-depth guide, by presenting the experimental protocols and structural

data in a clear and organized manner, serves as a valuable resource for researchers in

medicinal chemistry and materials science who are engaged in the design and development of

novel 1,8-naphthyridine-based molecules. The provided workflows and interaction diagrams

further aid in the visualization and comprehension of the scientific process and results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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